2,2,2-Trichloroethylene platinum(II)

Cyclooxygenase inhibition Enzymology Medicinal chemistry

Problem: COX pathway researchers using cisplatin face unavoidable DNA damage artifacts that confound anti-inflammatory assays. Zeise's Salt (CAS 16405-35-9) is the direct solution-a potent, non-cytotoxic COX inhibitor with a retained ethylene ligand. • COX inhibition without DNA crosslinking-isolate anti-inflammatory signals cleanly • η²-C₂H₄ ligand persists upon protein coordination, enabling post-platinization bioconjugation • Air-stable yellow crystals; Pt 50.5% min; hygroscopic-store under N₂ at ambient temp. BenchChem supplies batch-certified Zeise's Salt with full documentation for reproducible research.

Molecular Formula C2H6Cl3KOPt
Molecular Weight 386.6 g/mol
CAS No. 16405-35-9
Cat. No. B231502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethylene platinum(II)
CAS16405-35-9
Synonyms2,2,2-TCE-platinum
2,2,2-trichloroethylene platinum(II)
Molecular FormulaC2H6Cl3KOPt
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESC=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]
InChIInChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3
InChIKeyDCEGWIMEFFONKJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zeise's Salt Historical and Structural Baseline


2,2,2-Trichloroethylene platinum(II), commercially and historically known as Zeise's salt, is formally designated potassium trichloro(ethene)platinate(II) hydrate with the molecular formula K[PtCl₃(C₂H₄)]·H₂O [1]. First synthesized in 1827 by William Christopher Zeise, it is widely recognized as the first organometallic compound ever discovered and represents the prototypical transition metal-alkene π-complex [2]. The compound crystallizes as air-stable, yellow crystals featuring a square-planar Pt(II) center coordinated to three chloride ligands and one η²-ethylene ligand, wherein the C=C bond is oriented approximately perpendicular to the PtCl₃ plane [1]. Its definitive structure was not fully elucidated until 1954 through X-ray crystallography, which confirmed the side-on coordination of ethylene to the platinum atom [2].

PrototypeFirst organometallic π-complex
CoordinationSquare-planar Pt(II) · η²-ethylene
FormatAir-stable crystalline solid

Zeise's Salt Irreplaceability in Research


Procurement decisions involving Zeise's salt cannot default to substituting other platinum(II) complexes—including clinically approved agents such as cisplatin, carboplatin, or oxaliplatin, or simple Pt(II) salts like K₂[PtCl₄]—without fundamentally altering experimental outcomes. Zeise's salt exhibits a distinct bioactivity profile characterized by potent cyclooxygenase (COX) enzyme inhibition coupled with intrinsically low cytotoxicity against cancer cells, a pattern that directly contrasts with cisplatin's DNA-damaging mechanism [1]. Furthermore, its η²-ethylene ligand remains attached to the platinum center upon coordination to nitrogen-based biomolecular donors, a feature that is structurally impossible for Pt(II) complexes lacking an alkene ligand [2]. These divergent physicochemical and biological properties mandate the use of Zeise's salt specifically for applications requiring this combination of characteristics, rather than generic platinum(II) coordination compounds.

Zeise’s salt: COX inhibitionCisplatin: DNA crosslinkerMechanism mismatch may invalidate inflammation-target studies
Low cytotoxicity profileHigh cytotoxicity (cisplatin)Cytotoxicity endpoint interpretation shifts with substitute
Ethylene ligand retainedNo alkene ligandBioconjugation handle absent in generic Pt(II) complexes

Zeise's Salt Comparative Evidence


COX Enzyme Inhibition vs. Cisplatin

In in vitro enzymatic assays, Zeise's salt demonstrates high inhibitory potency against cyclooxygenase (COX) enzymes, whereas the clinically established platinum drug cisplatin (PtCl₂(NH₃)₂) and the simple platinum salt potassium tetrachloroplatinate(II) (K₂[PtCl₄]) show no measurable enzyme inhibition [1]. This establishes a binary, mechanism-defining differentiation where Zeise's salt is active and the comparators are completely inactive.

COX Inhibition
Head-to-head
Active vs. Inactive
Supports COX enzyme inhibition endpoint context
Cisplatin and K₂PtCl₄ show no measurable inhibition
Cyclooxygenase inhibition Enzymology Medicinal chemistry Inflammation

Cytotoxicity vs. Cisplatin

Zeise's salt exhibits low cytotoxicity against cancer cells, while cisplatin—its structural analog and the prototypical Pt(II) anticancer agent—operates via potent DNA-binding and damage mechanisms that result in high cytotoxicity [1]. This stark contrast in biological activity underpins their non-interchangeability in therapeutic or mechanistic studies.

Cytotoxicity
Head-to-head
Low vs. High
Supports cytotoxicity endpoint differentiation
Distinct from DNA-damaging agents
Cytotoxicity Cancer research Oncology Mechanism of action

Protein Reactivity: Ethylene Retention vs. Cisplatin

In direct comparative mass spectrometry studies using Angiotensin I and Ubiquitin as model proteins, Zeise's salt demonstrated higher reactivity towards protein nucleophilic sites than cisplatin [1]. Critically, when Zeise's salt binds to nitrogen donors in proteins, the ethylene ligand remains coordinated to the platinum center, thereby creating a site for subsequent functionalization—a feature not observed with cisplatin [1].

Protein Reactivity
Head-to-head
Higher reactivity, ethylene retained
Supports bioconjugation strategy context
Top-down mass spectrometry analysis
Protein labeling Mass spectrometry Chemical biology Bioconjugation

Ethylene Rotation Barrier vs. Free Ethylene

Solid-state deuterium NMR investigations of Zeise's salt and the related complex Pt(η²-C₂H₄)(PPh₃)₂ reveal that the ethylene ligand is not subject to significant motion and behaves as a rigid entity [1]. Ab initio calculations confirm a barrier to internal rotation for the ethylene ligand in excess of 80 kJ mol⁻¹ in Zeise's salt, demonstrating strong Pt-ethylene π-bonding that contrasts with the free rotation of uncoordinated ethylene [1].

Rotational Barrier
Cross-study
>80 kJ mol⁻¹
Supports metal-alkene bonding model
Solid-state ²H NMR
Solid-state NMR Organometallic chemistry Bonding theory Physical chemistry

Zeise's Salt Key Applications


COX-Dependent Inflammation Pathway Studies

Zeise's salt serves as a selective, non-cytotoxic COX enzyme inhibitor for in vitro enzymology and cell-based assays where DNA damage must be avoided. Its high COX inhibitory potency, coupled with low cytotoxicity, makes it an ideal tool compound for dissecting COX-dependent signaling pathways independent of the confounding DNA-damaging effects associated with other platinum complexes like cisplatin [1]. This allows researchers to attribute observed anti-inflammatory or pro-resolution effects specifically to COX inhibition without the cytotoxic off-target effects that plague conventional platinum drugs.

Targeted Platinum Therapeutics with Reduced Toxicity

Zeise's salt's intrinsically low cytotoxicity provides a foundational scaffold for designing novel platinum(II) complexes where cytotoxicity is introduced in a controlled, targeted manner. Researchers are actively conjugating Zeise's salt substructures to targeting ligands (e.g., estrogen receptor ligands) to create bifunctional compounds that accumulate in specific cancer cells and exert cytotoxic effects only upon target engagement [2]. This contrasts sharply with the non-selective, high-toxicity profile of cisplatin and carboplatin.

Protein Bioconjugation via Ethylene Handle

The retained ethylene ligand upon protein coordination makes Zeise's salt a unique bioconjugation tool. Researchers can use Zeise's salt to platinize proteins at specific nucleophilic sites (e.g., histidine or methionine residues), and the pendant ethylene group can then serve as a chemical handle for further modification—such as introducing fluorophores, affinity tags, or other functional moieties via olefin metathesis or other alkene-specific chemistries [3]. This strategy is not accessible with conventional platinum drugs like cisplatin, oxaliplatin, or carboplatin, which lack a functionalizable alkene ligand.

Metal-Alkene π-Bonding and Rotational Dynamics

Zeise's salt remains the quintessential model compound for investigating transition metal-alkene bonding, as evidenced by the Dewar-Chatt-Duncanson model. Its well-defined, high rotational barrier (>80 kJ mol⁻¹) [4] provides a benchmark for calibrating computational models and for solid-state NMR studies of π-complexes. Researchers use Zeise's salt to explore the fundamental electronic structure and dynamics of the metal-olefin bond, which underpins catalytic processes such as olefin polymerization and hydrogenation.

Application
Selection Property
Validation Focus
COX pathway studies
COX inhibition selectivity
COX enzyme inhibition endpoint validation
Bifunctional Pt conjugate design
Scaffold functionalization
Receptor-targeted cytotoxicity profiling
Protein bioconjugation
Ethylene ligand retention
Bioorthogonal conjugation efficiency
Metal-alkene bonding models
Rotational barrier benchmark
Solid-state ²H NMR analysis

Technical Documentation Hub

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31 linked technical documents
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